molecular formula C60H114O11 B12662891 Sorbitan, tris(12-hydroxyoctadecanoate) CAS No. 93963-95-2

Sorbitan, tris(12-hydroxyoctadecanoate)

Cat. No.: B12662891
CAS No.: 93963-95-2
M. Wt: 1011.5 g/mol
InChI Key: NVIBSPDSEWSWGY-RWWAATTFSA-N
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Description

Sorbitan, tris(12-hydroxyoctadecanoate): is a chemical compound with the molecular formula C60H114O11 and a molecular weight of 1011.54 g/mol . It is a derivative of sorbitan, a type of sorbitol, and is esterified with 12-hydroxyoctadecanoic acid. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, tris(12-hydroxyoctadecanoate) typically involves the esterification of sorbitan with 12-hydroxyoctadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of Sorbitan, tris(12-hydroxyoctadecanoate) is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Sorbitan, tris(12-hydroxyoctadecanoate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new ester derivatives with different functional groups.

Scientific Research Applications

Chemistry: Sorbitan, tris(12-hydroxyoctadecanoate) is used as a surfactant and emulsifying agent in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds.

Biology: In biological research, this compound is used in the formulation of liposomes and other delivery systems for drugs and genetic material. It enhances the stability and bioavailability of these delivery systems.

Medicine: Sorbitan, tris(12-hydroxyoctadecanoate) is used in pharmaceutical formulations as an excipient. It helps in the controlled release of active pharmaceutical ingredients and improves the overall efficacy of the medication.

Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and food additives. It acts as an emulsifier, stabilizer, and thickening agent in various formulations.

Mechanism of Action

The mechanism of action of Sorbitan, tris(12-hydroxyoctadecanoate) involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to stabilize emulsions by reducing the surface tension between immiscible phases. The molecular targets include lipid bilayers and other hydrophobic surfaces, where it forms a stable interface and prevents phase separation.

Comparison with Similar Compounds

    Sorbitan monostearate: Another ester of sorbitan, but with a single stearic acid molecule.

    Sorbitan tristearate: Similar to Sorbitan, tris(12-hydroxyoctadecanoate), but with three stearic acid molecules instead of 12-hydroxyoctadecanoic acid.

    Sorbitan monooleate: An ester of sorbitan with oleic acid, used as an emulsifier.

Uniqueness: Sorbitan, tris(12-hydroxyoctadecanoate) is unique due to the presence of three 12-hydroxyoctadecanoic acid molecules, which impart specific chemical and physical properties. This compound has enhanced emulsifying and stabilizing capabilities compared to its counterparts, making it particularly useful in specialized applications.

Properties

CAS No.

93963-95-2

Molecular Formula

C60H114O11

Molecular Weight

1011.5 g/mol

IUPAC Name

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-(12-hydroxyoctadecanoyloxy)ethyl]-4-(12-hydroxyoctadecanoyloxy)oxolan-3-yl] 12-hydroxyoctadecanoate

InChI

InChI=1S/C60H114O11/c1-4-7-10-31-40-51(62)43-34-25-19-13-16-22-28-37-46-56(65)69-54(49-61)59-60(71-58(67)48-39-30-24-18-15-21-27-36-45-53(64)42-33-12-9-6-3)55(50-68-59)70-57(66)47-38-29-23-17-14-20-26-35-44-52(63)41-32-11-8-5-2/h51-55,59-64H,4-50H2,1-3H3/t51?,52?,53?,54-,55+,59-,60-/m1/s1

InChI Key

NVIBSPDSEWSWGY-RWWAATTFSA-N

Isomeric SMILES

CCCCCCC(CCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCC(CCCCCC)O)[C@@H](CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC(CCCCCC)O)C(CO)OC(=O)CCCCCCCCCCC(CCCCCC)O)O

Origin of Product

United States

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